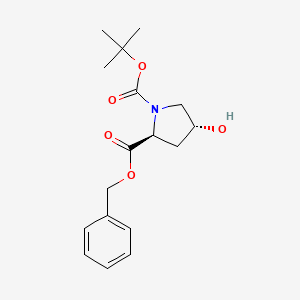

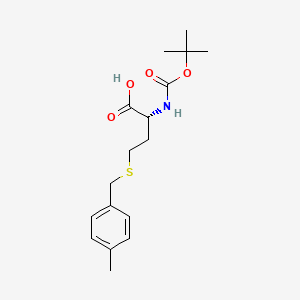

Boc-Hyp-OBzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-hyp-obzl is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

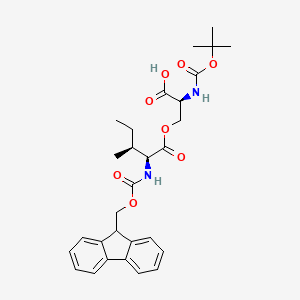

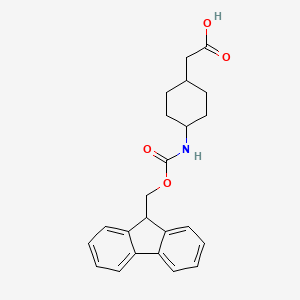

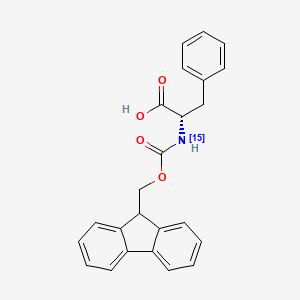

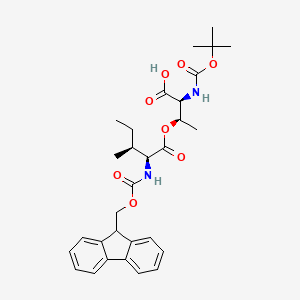

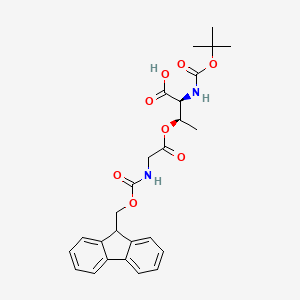

“Boc-Hyp-OBzl”は、ペプチドの合成に使用されます {svg_1}. Bocアミノ酸ファミリーの一部であり、複雑なペプチド鎖の生成において構成要素として使用されます。 これらの鎖は、タンパク質の構造と機能の研究に使用できます {svg_2}.

コラーゲン研究

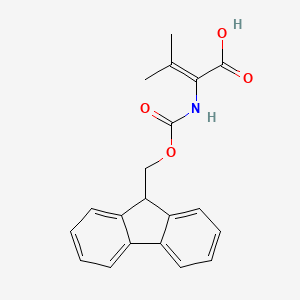

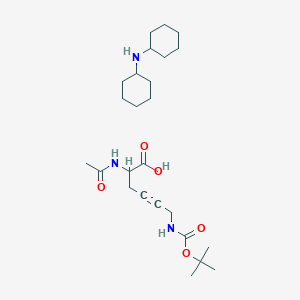

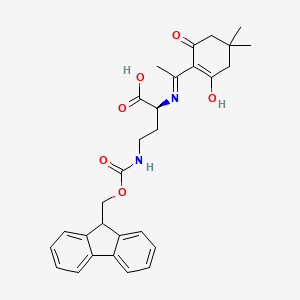

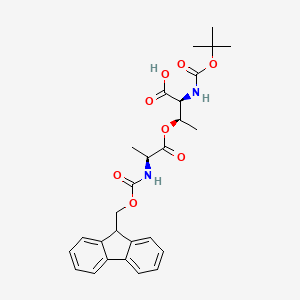

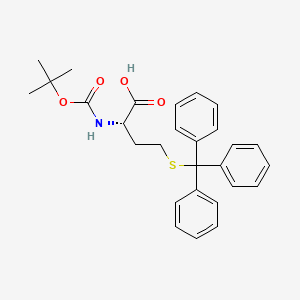

“this compound”は、コラーゲンによく見られるトリプレットから設計されています {svg_3}. コラーゲンはヒト体内における最も豊富なタンパク質であり、その構造と機能を理解することは、組織工学や再生医療など、幅広い生物医学研究にとって極めて重要です {svg_4}.

結晶構造解析

“this compound”とその関連ペプチドの結晶構造が決定されました {svg_5}. この情報は、これらのペプチドの物理的および化学的特性を理解するために役立ち、さまざまな用途における使用に情報を提供することができます {svg_6}.

コンフォメーション研究

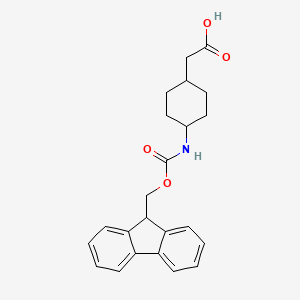

研究により、“this compound”とその関連ペプチドのコンフォメーションは非常に広く変化することが示されています {svg_7}. このコンフォメーションの柔軟性は、これらのペプチドが他の分子とどのように相互作用するかを左右する重要な特性です {svg_8}.

水素結合研究

“this compound”は、複数の水素結合に関与し、その構造を安定化させています {svg_9}. これは、多くの生物学的プロセスにおける基本的な力である水素結合の研究のための有用なツールとなります {svg_10}.

創薬

“this compound”は、安定した構造を形成し、水素結合に関与する能力など、独自の特性を持っており、新しい薬剤の設計に活用できる可能性があります {svg_11}. この用途はまだ主に理論的なものですが、将来の研究の興味深い分野を表しています {svg_12}.

作用機序

Target of Action

Boc-hyp-obzl, also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, primarily targets collagen structures. Collagen is a major structural protein in the extracellular matrix of various connective tissues. The compound mimics the repeating triplets found in collagen, specifically targeting the proline and hydroxyproline residues .

Mode of Action

This compound interacts with collagen by integrating into the collagen triple helix structure. The compound’s proline and hydroxyproline residues facilitate hydrogen bonding and stabilize the triple helix formation. This interaction enhances the structural integrity and stability of collagen fibers .

Biochemical Pathways

The integration of this compound into collagen affects several biochemical pathways related to extracellular matrix formation and remodeling. By stabilizing collagen fibers, the compound influences pathways involved in tissue repair, wound healing, and fibrosis. The downstream effects include enhanced mechanical strength and resilience of connective tissues .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed and distributed primarily to connective tissues where collagen is abundant. Its metabolism involves hydrolysis of the ester bond, releasing the active hydroxyproline derivative. The excretion is mainly through renal pathways. These properties impact its bioavailability and efficacy in targeting collagen structures .

Result of Action

At the molecular level, this compound enhances the stability and integrity of collagen fibers. This results in improved mechanical properties of tissues, such as increased tensile strength and elasticity. At the cellular level, the compound promotes cell adhesion and proliferation, contributing to tissue repair and regeneration .

Action Environment

Environmental factors such as pH, temperature, and the presence of enzymes can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may be susceptible to enzymatic degradation by proteases. Proper storage and handling conditions are essential to maintain its stability and effectiveness .

生化学分析

Biochemical Properties

Boc-hyp-obzl interacts with various enzymes, proteins, and other biomolecules. It forms hydrogen bonds with the main chains and the 4-hydroxyprolyl groups of these biomolecules . These interactions contribute to the characteristic triple helix structure of collagen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the formation of the triple helix structure of collagen, which is essential for the protein’s function .

特性

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)